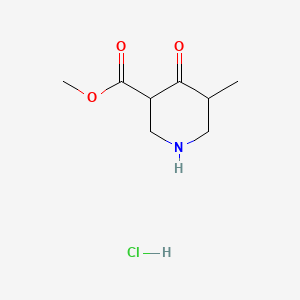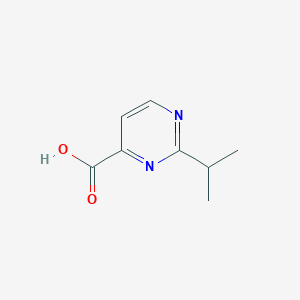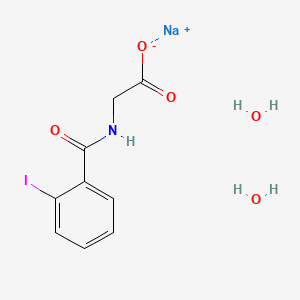
2-Ethylpyrimidine-5-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of pyrimidine-5-carbonitrile derivatives has been elucidated by single crystal X-ray diffraction at low temperature . The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings .Chemical Reactions Analysis
The chemical reactions of pyrimidine-5-carbonitrile derivatives involve the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 2-Ethylpyrimidine-5-carbonitrile has been utilized in the synthesis of various chemical compounds. For instance, a study demonstrated the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles using a three-component condensation method. This method involved aromatic aldehydes, ethyl cyanoacetate, and other reactants (Ranjbar‐Karimi et al., 2010).
- Catalytic Synthesis : Chitosan, a renewable catalyst, was used effectively for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives. This process showcased an eco-friendly approach to construct these derivatives (Siddiqui et al., 2014).
Applications in Drug Discovery and Materials Science
- Antimicrobial and Antioxidant Properties : Substituted-N-(5-cyanopyrimidin-4yl)benzamides, derived from 4-aminopyrimidine-5-carbonitrile, were evaluated for antimicrobial and antioxidant activities. This indicates potential applications in pharmaceutical research (Lavanya et al., 2010).
- Optical and Structural Analysis : The compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a related derivative, was studied for its structural and optical properties, indicating its potential in materials science applications (Jukić et al., 2010).
Development of Novel Compounds
- Creation of Unique Molecular Structures : The synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile showcased the creation of compounds with unusual crystal structures and properties, highlighting the versatility of pyrimidine derivatives in creating novel materials (Chapyshev et al., 2018).
- Diversity in Chemical Reactions : Various studies have demonstrated the role of this compound derivatives in diverse chemical reactions, leading to the formation of different compounds with potential applications in pharmaceuticals and material science (El-Adasy et al., 2013).
Environmental Impact and Sustainable Practices
- Eco-Friendly Synthesis Approaches : The use of chitosan and other eco-friendly catalysts in the synthesis of this compound derivatives showcases the trend towards sustainable practices in chemical research (Siddiqui et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Ethylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, this compound affects several biochemical pathways. The primary pathway is the EGFR signaling pathway, which is involved in cell growth and survival. When EGFR is inhibited, the downstream effects include reduced cell proliferation and increased apoptosis .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The inhibition of EGFR by this compound results in significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .
Safety and Hazards
Future Directions
New series of pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The future directions of this research could involve further investigation of these compounds’ kinase inhibitory activities against EGFR WT and EGFR T790M .
Biochemical Analysis
Biochemical Properties
2-Ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as tyrosine kinases, specifically the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the active site of EGFR and inhibiting its activity . This interaction leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of caspase-3 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting EGFR-mediated signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, this compound may also exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s, which catalyze the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
properties
IUPAC Name |
2-ethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBIJDNSKXRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651012 | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060817-38-0 | |
| Record name | 2-Ethyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)


![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)






